1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Sulfonylation: The imidazole ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The sulfonylated imidazole is coupled with the piperidine derivative under conditions that facilitate the formation of the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives where the sulfonyl or carboxylic acid groups are replaced by other functional groups.
Scientific Research Applications
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: Lacks the sulfonyl and piperidine groups, making it less versatile in terms of chemical reactivity.
Piperidine-4-carboxylic acid:
1-Methyl-1H-imidazole-4-sulfonyl chloride: Contains the sulfonyl group but lacks the piperidine and carboxylic acid functionalities.
Uniqueness
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both the imidazole and piperidine rings, along with the sulfonyl and carboxylic acid groups, makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-12-6-9(11-7-12)18(16,17)13-4-2-8(3-5-13)10(14)15/h6-8H,2-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICYIYUDMNOPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162329 | |
Record name | 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-17-6 | |
Record name | 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874781-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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